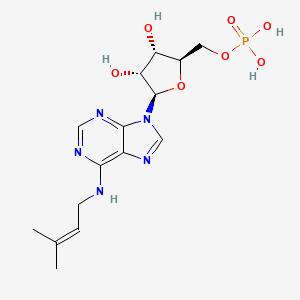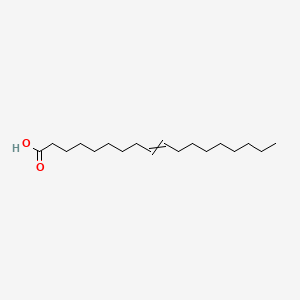
Furosine
Vue d'ensemble
Description
Epsilon-N-(2-furoyl-methyl)-L-lysine 2hcl is a compound that features a unique combination of an amino acid backbone and a furan ring
Applications De Recherche Scientifique
Epsilon-N-(2-furoyl-methyl)-L-lysine 2hcl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein-ligand binding.
Mécanisme D'action
Target of Action
Furosine, also known as (2S)-2-amino-6-[[2-(furan-2-yl)-2-oxoethyl]amino]hexanoic acid or Epsilon-N-(2-furoyl-methyl)-L-lysine 2hcl, primarily targets the cells in the liver and kidneys . It has been shown to have a significant impact on kidney cells, particularly the Hek-293 cell line .
Mode of Action
this compound interacts with its targets by inducing DNA damage and cell death . It has been observed to cause a significant reduction in cell viability and induce DNA damage in kidney cells at a concentration of 50 mg/L .
Biochemical Pathways
this compound affects the RIPK1/RIPK3/MLKL pathway, which is involved in necroptosis, a form of programmed cell death . This compound exposure leads to the activation of the upstream gene phospholipase A2 gamma (PLA2-3), which regulates the level of lysophosphatidylcholine 18:0 (LPC (18:0)) . This, in turn, activates the expression of RIPK1, RIPK3, P-MLKL, and inflammatory factors including tumor necrosis factor α (TNF-α) and interleukin (IL-1β), both in liver tissue and in primary hepatocytes .
Pharmacokinetics
It is known that this compound is a maillard reaction product, which are typically formed during the heat treatment of food . The absorption, distribution, metabolism, and excretion (ADME) properties of this compound, and their impact on its bioavailability, remain to be fully elucidated.
Result of Action
The action of this compound results in DNA damage and cell death, particularly in kidney cells . It causes inflammation and pathological changes in liver tissue, which can lead to hepatocyte toxicosis and liver damage .
Action Environment
The action of this compound can be influenced by environmental factors such as heat treatment during food processing . The extent of the Maillard reaction, which produces this compound, can vary significantly depending on the specific conditions of heat treatment . This can potentially influence the amount of this compound that is ingested and subsequently interacts with cells in the body.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Epsilon-N-(2-furoyl-methyl)-L-lysine 2hcl typically involves the coupling of a furan derivative with an amino acid. One common method involves the use of 2-furoic acid and an amino acid derivative under specific reaction conditions. For instance, the reaction can be carried out in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NMM (N-methylmorpholine) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave reactors has been explored to enhance reaction efficiency and yield. This method allows for the rapid heating of reactants, leading to faster reaction times and potentially higher yields .
Analyse Des Réactions Chimiques
Types of Reactions
Epsilon-N-(2-furoyl-methyl)-L-lysine 2hcl can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form different amide or ester derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and coupling reagents like EDC for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while reduction can yield furan-2-ylmethanol derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-6-Amino-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid: This compound features a similar amino acid backbone but with a different aromatic ring structure.
(2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid: Another similar compound with a different substitution pattern on the amino acid backbone.
Uniqueness
The uniqueness of Epsilon-N-(2-furoyl-methyl)-L-lysine 2hcl lies in its combination of a furan ring with an amino acid backbone.
Propriétés
IUPAC Name |
(2S)-2-amino-6-[[2-(furan-2-yl)-2-oxoethyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c13-9(12(16)17)4-1-2-6-14-8-10(15)11-5-3-7-18-11/h3,5,7,9,14H,1-2,4,6,8,13H2,(H,16,17)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHPCDPFXQXCMV-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)CNCCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)CNCCCC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19746-33-9 | |
| Record name | Furosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19746-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019746339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furosine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9XU89FM3X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is furosine and how is it formed?
A: this compound is an amino acid derivative formed during the early stages of the Maillard reaction. This reaction occurs when reducing sugars, like lactose or glucose, react with the amino acid lysine in the presence of heat. The initial product is a lactulosyllysine, which then degrades to form this compound during acid hydrolysis [, , , , , , ].
Q2: Why is this compound content important in food science?
A: this compound is a valuable indicator of heat damage in processed foods. Elevated levels of this compound typically correlate with a decrease in protein quality, specifically the availability of the essential amino acid lysine [, , , , ].
Q3: What types of food products are commonly analyzed for this compound content?
A: this compound analysis is frequently employed to assess the quality and processing conditions of various food products, including milk (pasteurized, UHT), milk powder, cheese, honey, royal jelly, infant cereals, jams, fruit-based infant foods, pasta, cooked ham, and breakfast cereals [, , , , , , , , , , , , , , , , ].
Q4: What analytical techniques are commonly employed for this compound determination?
A: High-performance liquid chromatography (HPLC) coupled with various detection methods, particularly UV detection, is the most widely used technique for this compound analysis [, , , , , , , , ]. Other methods include capillary electrophoresis (CE), ion-pair reversed-phase liquid chromatography (IP-RP HPLC), and stable-isotope dilution gas chromatography-mass spectrometry (GC-MS) [, , , , ].
Q5: How does the choice of hydrolysis conditions influence this compound analysis?
A: The concentration of hydrochloric acid (HCl) used during sample hydrolysis significantly affects the yield of this compound. Research suggests that 10M HCl with a protein-to-acid ratio of 1 mg/mL maximizes this compound formation [].
Q6: What factors can influence the formation of this compound during food processing?
A6: Several factors contribute to this compound formation, including:
- Heating Time and Temperature: Higher temperatures and prolonged heating times generally lead to increased this compound levels [, , , , ].
- Sugar Content: The presence of reducing sugars, such as lactose and glucose, is essential for the Maillard reaction to proceed and generate this compound [, , , , ].
- Protein Source and Concentration: The type and concentration of protein present in the food can influence this compound formation rates [, , ].
- Storage Conditions: Storage temperature and duration can impact this compound levels in processed foods. Elevated temperatures accelerate this compound formation during storage [, , , , ].
Q7: Can this compound content be used to differentiate between different milk processing methods?
A: Yes, this compound levels can help differentiate between milk treated with different heat intensities. For example, UHT milk typically exhibits higher this compound content compared to pasteurized milk due to the more intense heat treatment involved in UHT processing [, , , , ].
Q8: How does the addition of reconstituted milk powder affect the this compound content of milk?
A: Adding reconstituted milk powder to milk generally increases its this compound content. This is because milk powder undergoes heat treatment during its production, leading to some degree of Maillard reaction and this compound formation [, , ].
Q9: Is this compound a reliable indicator of honey freshness?
A: Research suggests that this compound can be a potential marker for assessing honey freshness. Freshly collected honey tends to have lower this compound content compared to honey that has been stored for longer periods or subjected to heat treatment [, , ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



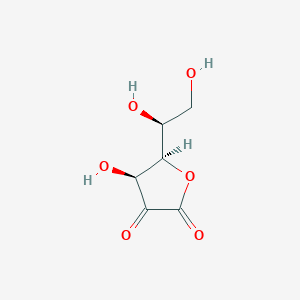
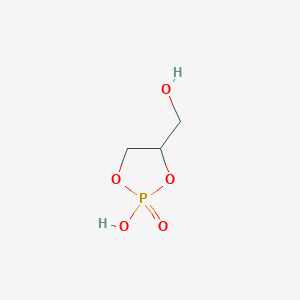
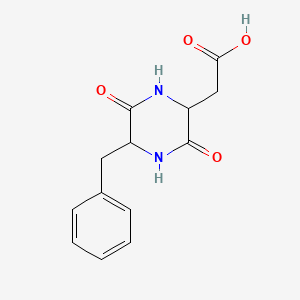
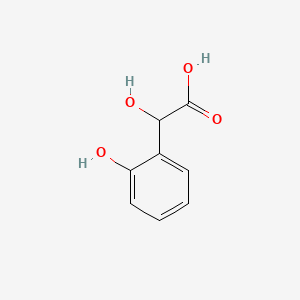

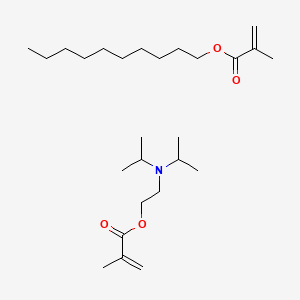
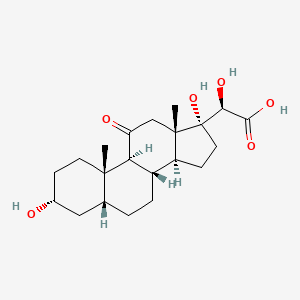
![3-amino-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide](/img/structure/B1212679.png)

![2H-Pyran-2-one,3-(hydroxymethyl)-4-methoxy-6-[(1R,2S,4aR,8aR)-1,2,4a,5,6,7,8,8a-octahydro-2-methyl-1-naphthalenyl]-](/img/structure/B1212681.png)
![Bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B1212686.png)
